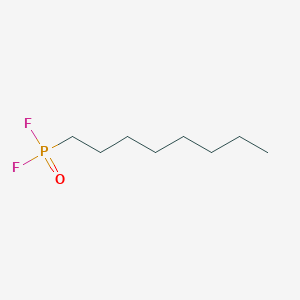

Octylphosphonic difluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14576-63-7 |

|---|---|

Molecular Formula |

C8H17F2OP |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

1-difluorophosphoryloctane |

InChI |

InChI=1S/C8H17F2OP/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 |

InChI Key |

CHSBICSNCOHQTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP(=O)(F)F |

Origin of Product |

United States |

The Evolving Landscape of Organophosphorus Compound Research

The study of organophosphorus compounds, organic molecules containing carbon-phosphorus bonds, is a field with a rich and, at times, controversial history. Initially developed for applications ranging from pesticides to chemical warfare agents, the scope of organophosphorus chemistry has significantly broadened. Today, research is increasingly focused on harnessing the unique properties of these compounds for a wide array of applications, including materials science, catalysis, and medicine.

The versatility of phosphorus, which can exist in various oxidation states and coordination environments, allows for the synthesis of a vast library of compounds with diverse functionalities. Current research endeavors are largely aimed at developing novel synthetic methodologies that offer greater control over the molecular architecture of these compounds. This includes the pursuit of more sustainable and efficient chemical processes. A significant trend in the field is the move away from historically toxic compounds towards the design of molecules with specific, targeted functionalities and reduced environmental impact.

Strategic Incorporation of Fluorine in Organophosphorus Architectures for Enhanced Functionality

Key effects of fluorination in organophosphorus compounds include:

Enhanced Thermal and Chemical Stability: The strength of the carbon-fluorine (C-F) and phosphorus-fluorine (P-F) bonds contributes to increased stability.

Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can significantly influence the reactivity and acidity of the phosphorus center.

Increased Lipophilicity: In some contexts, fluorination can increase a molecule's affinity for nonpolar environments, which can be crucial for applications such as drug delivery.

Altered Biological Activity: The presence of fluorine can affect how a molecule interacts with biological systems, potentially enhancing its efficacy or modifying its metabolic profile.

This strategic incorporation of fluorine has paved the way for the development of organophosphorus compounds with fine-tuned properties, opening up new avenues for research and application.

Octylphosphonic Difluoride: a Key Compound in the Phosphonic Difluoride Class

Octylphosphonic difluoride, with the chemical formula C₈H₁₇POF₂, represents a fascinating member of the phosphonic difluoride family. While specific experimental data for this long-chain derivative is not widely published, its structure suggests a molecule with distinct dual characteristics. The presence of the long, nonpolar octyl chain imparts significant hydrophobic (water-repelling) character, while the highly polar phosphonic difluoride head-group provides a site for specific chemical interactions.

This amphiphilic nature suggests potential applications in areas such as surfactant chemistry and surface modification. The two fluorine atoms directly attached to the phosphorus center are expected to make the phosphorus atom highly electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is a hallmark of the phosphonic difluoride class and is central to their utility as chemical building blocks.

For comparative purposes, the properties of the parent non-fluorinated compound, octylphosphonic acid, are well-documented.

| Property | Octylphosphonic Acid |

|---|---|

| CAS Number | 4724-48-5 strem.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₉O₃P strem.comsigmaaldrich.com |

| Molecular Weight | 194.21 g/mol strem.comsigmaaldrich.com |

| Appearance | White to off-white powder strem.com |

| Melting Point | 100-102 °C chemicalbook.com |

The synthesis of this compound would likely involve the fluorination of octylphosphonic dichloride, a common precursor for such compounds. This transformation would replace the chlorine atoms with fluorine, a reaction that can be achieved using various fluorinating agents.

Overview of Current Academic Research Trajectories for Fluorinated Organophosphorus Systems

Historical Development of Synthetic Routes to Organophosphorus Fluorides

The journey into the synthesis of organophosphorus fluorides began in the 19th and early 20th centuries, with foundational work laying the groundwork for future advancements. In 1898, August Michaelis reported a reaction that would later be known as the Michaelis-Arbuzov reaction, a key method for forming phosphorus-carbon (P-C) bonds. jk-sci.comwikipedia.org Shortly after, Aleksandr Arbuzov extensively explored this reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce an alkyl phosphonate (B1237965). jk-sci.comwikipedia.org This reaction remains one of the most fundamental transformations in organophosphorus chemistry. jk-sci.com

The introduction of fluorine into organophosphorus compounds gained momentum in the mid-20th century. The development of fluorinating agents was crucial. While elemental fluorine was known, its high reactivity made controlled fluorinations challenging. nih.gov The discovery and development of more manageable fluorinating agents, such as those containing nitrogen-fluorine (N-F) bonds, revolutionized the field. nih.govbeilstein-journals.org The first N-F compound reported to act as a fluorine-transfer reagent was perfluoro-N-fluoropiperidine in 1964. nih.gov This historical progression from fundamental P-C bond formation to the development of specific fluorinating agents has enabled the synthesis of a wide array of fluorinated organophosphorus compounds, including alkylphosphonic fluorides.

Modern Approaches to Phosphorus-Carbon Bond Formation in Alkylphosphonates

The creation of the P-C bond is the cornerstone of synthesizing alkylphosphonates like the precursor to this compound. The Michaelis-Arbuzov and Michaelis-Becker reactions are two of the most prominent and historically significant methods for this purpose.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. jk-sci.comwikipedia.org The reaction is initiated by the nucleophilic attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphonate. wikipedia.org This method is widely used for preparing phosphonate esters. organic-chemistry.org For instance, the synthesis of diisopropyl octylphosphonate can be achieved via this route. rsc.org

The Michaelis-Becker reaction , on the other hand, involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a base. nih.govfrontiersin.org This method can be advantageous as it often proceeds under milder conditions than the Michaelis-Arbuzov reaction. frontiersin.org Phase-transfer catalysis has been successfully applied to the Michaelis-Becker synthesis of dialkyl methyl phosphonates. researchgate.net For the synthesis of dimethyl n-alkylphosphonates, the Michaelis-Becker reaction was found to be more effective than the Michaelis-Arbuzov reaction, which did not yield a pure product. nih.gov

A specific example of synthesizing an octylphosphonate derivative is the reaction of 1-bromooctane (B94149) with triethyl phosphite in the presence of a catalyst like iron trichloride (B1173362) or aluminum chloride, followed by hydrolysis to yield 1-octylphosphonic acid. google.com

| Reaction | Reactants | Key Features |

| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Forms a phosphonium salt intermediate; often requires elevated temperatures. wikipedia.org |

| Michaelis-Becker | Dialkyl phosphite, Alkyl halide, Base | Generally proceeds under milder conditions than the Arbuzov reaction. frontiersin.org |

Strategies for Fluorine Introduction at the Phosphorus Center

Once the alkylphosphonate backbone is synthesized, the introduction of fluorine atoms at the phosphorus center is the next critical step. Several methodologies have been developed for this transformation.

Deoxygenative Fluorination of Phosphine Oxides

Deoxygenative fluorination is a powerful method for converting P=O bonds into P-F bonds. This approach avoids the use of potentially hazardous P(III) starting materials. sustech.edu.cn A common strategy involves the use of a combination of oxalyl chloride and potassium fluoride (B91410) (KF) to fluorinate phosphine oxides. sustech.edu.cn This method has been shown to be general for the synthesis of R₃PF₂, R₂PF₃, and RPF₄ compounds. sustech.edu.cn

More recently, sulfuryl fluoride (SO₂F₂) has been employed as a fluorinating reagent for P(O)-H and P(O)-OH compounds, offering a mild and oxidant-free pathway to fluorophosphonates. organic-chemistry.org Another innovative approach utilizes sulfur hexafluoride (SF₆) in a photocatalyzed oxidative-fluorination reaction, where SF₆ acts as both the oxidant and the fluorinating agent. organic-chemistry.org

The direct deoxyfluorination of alcohols to alkyl fluorides can also be achieved using KF as the fluorine source through the in situ generation of trifluoromethanesulfonyl fluoride (CF₃SO₂F). organic-chemistry.org While this method is for C-F bond formation, the principle of using KF as a fluorine source is relevant.

Halogen Exchange Reactions from Phosphonic Dichlorides (e.g., Octylphosphonic Dichloride)

The conversion of a phosphonic dichloride, such as octylphosphonic dichloride, to the corresponding difluoride is a direct and common method for introducing fluorine. This halogen exchange reaction typically involves treating the phosphonic dichloride with a metal fluoride.

The synthesis of alkyl fluorides from alkyl chlorides or bromides can be accomplished by heating in the presence of a metallic fluoride such as AgF, Hg₂F₂, CoF₂, or SbF₃ in what is known as the Swarts reaction. drishtiias.com While this is for C-F bond formation, the principle of halogen exchange is the same. For P-Cl to P-F conversion, various fluoride sources can be used.

The synthesis of sarin, a methylphosphonofluoridate, involves the reaction of methylphosphonyl difluoride with isopropyl alcohol. beilstein-journals.org One of the production pathways for the difluoride precursor is the "Di-Di" process, which uses equimolar amounts of methylphosphonyl difluoride and methylphosphonyl dichloride. beilstein-journals.org This indicates the feasibility of halogen exchange in phosphonic dihalides.

| Fluorinating Agent | Substrate | General Conditions |

| Metal Fluorides (e.g., NaF, KF, SbF₃) | Alkylphosphonic Dichlorides | Typically requires heating. drishtiias.com |

| Sulfur Tetrafluoride (SF₄) | Carbonyls, Alcohols, Carboxylic Acids | Can be hazardous and requires specialized equipment. wikipedia.org |

Electrophilic Fluorination Techniques Applied to Phosphonic Systems

Electrophilic fluorination offers an alternative route to organofluorine compounds by using a reagent that delivers an electrophilic fluorine atom ("F+"). researchgate.net While the direct electrophilic fluorination of the phosphorus center in an alkylphosphonate is challenging due to the low electrophilicity of the pentavalent phosphorus and the high P=O bond energy, recent advances have made this approach more feasible. nih.gov

One strategy involves the electrophilic activation of alkyl phosphonates with triflic anhydride (B1165640) and N-heteroaromatic bases, which enables nucleophilic fluorination at room temperature. researchgate.netnih.gov This method has been shown to be effective for a broad range of dialkyl and monoalkyl phosphonates, with yields ranging from 47% to 71% for the fluorination of monoalkyl phosphonates derived from complex molecules. nih.gov

Common electrophilic fluorinating agents include N-F reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). nih.govmsu.edu These reagents are generally more stable and easier to handle than elemental fluorine. beilstein-journals.org

| Reagent Type | Examples | Key Features |

| N-F Reagents | Selectfluor®, NFSI | Stable, easy to handle, provide "F+" for reaction with nucleophiles. beilstein-journals.orgnih.gov |

| Activated Phosphonates | Alkyl phosphonate + Triflic anhydride + Base | In situ generation of a highly electrophilic phosphorus species. researchgate.netnih.gov |

Utilization of Specialized Fluorinating Reagents in Organophosphorus Synthesis

A variety of specialized fluorinating reagents have been developed to overcome the challenges associated with fluorination reactions. These reagents offer improved reactivity, selectivity, and safety profiles.

Sulfur-based reagents like sulfur tetrafluoride (SF₄) are powerful for converting C=O and P=O groups to CF₂ and PF₂ groups, respectively. wikipedia.orgacsgcipr.org However, SF₄ is a toxic gas, necessitating the use of specialized equipment. wikipedia.org Diethylaminosulfur trifluoride (DAST) is a more manageable liquid alternative, though it also requires careful handling. acsgcipr.org

N-F reagents represent a large and versatile class of fluorinating agents. nih.govbeilstein-journals.org Their reactivity can be tuned by altering the substituents on the nitrogen atom. beilstein-journals.org For example, N-fluoropyridinium salts and N-fluoroquinuclidinium salts have been developed and their fluorinating power has been studied extensively. beilstein-journals.org Selectfluor® is a commercially available and widely used N-F reagent known for its effectiveness in fluorinating a variety of substrates. nih.govmsu.edu

The historical development of these N-F reagents has been a significant driver in the advancement of organofluorine chemistry, providing chemists with a toolbox of reagents with varying reactivities to suit different synthetic challenges. nih.govbeilstein-journals.org

Methodologies for Purification and Isolation of this compound

The purification and isolation of this compound, a member of the fluorinated organophosphorus compound family, are critical steps in its synthesis to ensure high purity for subsequent applications. The choice of purification method is dictated by the physical and chemical properties of the target compound, the nature of impurities present in the crude reaction mixture, and the desired final purity. Generally, a combination of techniques is employed to achieve the requisite level of purity. The principal impurities in the synthesis of this compound may include unreacted starting materials, byproducts from side reactions, and residual solvents.

Commonly employed purification strategies for organophosphorus and organofluorine compounds, which are applicable to this compound, include distillation, chromatography, crystallization, and solvent extraction.

Distillation

Fractional vacuum distillation is a primary technique for purifying liquid organophosphorus compounds with sufficient volatility and thermal stability. orgsyn.org For this compound, which is expected to be a liquid at room temperature, this method can be highly effective in separating it from less volatile or non-volatile impurities. The process involves heating the crude mixture under reduced pressure, which lowers the boiling points of the components and minimizes thermal decomposition. A fractionating column is used to enhance the separation efficiency between compounds with close boiling points.

For instance, in the purification of similar organophosphorus compounds, fractional vacuum distillation has been successfully used to separate the desired product from starting materials and byproducts, yielding purities greater than 99%. orgsyn.org The efficiency of the distillation is dependent on the column's theoretical plates, the reflux ratio, and the pressure at which the distillation is conducted.

Chromatographic Techniques

Chromatography offers a powerful set of tools for the separation and purification of complex mixtures and is particularly useful for removing impurities with similar physical properties to the target compound.

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, gas chromatography can be an effective purification method. Comprehensive two-dimensional gas chromatography (GCxGC) is particularly advantageous for separating complex mixtures of fluorinated compounds. nih.gov This technique provides enhanced separation by using two columns with different stationary phases, allowing for the isolation of fluorohydrocarbons from their hydrocarbon counterparts based on both their chain length and fluorine content. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for the purification of a wide range of organic compounds. For fluorinated molecules, specialized stationary phases can be employed. Fluorinated columns, for instance, have demonstrated high selectivity for separating fluorinated compounds. oup.comchromatographyonline.com The choice between normal-phase and reversed-phase HPLC depends on the polarity of this compound and the impurities. Given its structure, with a polar phosphonic difluoride head and a nonpolar octyl tail, both modes could potentially be effective. The use of fluorocarbon columns with hydrocarbon eluents, or vice versa, can provide excellent separation of fluorinated compounds from their non-fluorinated analogs. nih.gov

Table 1: Chromatographic Purification Methods for Fluorinated Organophosphorus Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Principle of Separation | Applicability to this compound |

| GCxGC | Nonpolar column followed by a polar column | Inert gas (e.g., He, N₂) | Volatility and Polarity | High, for separating from hydrocarbon and other fluorinated impurities. nih.gov |

| HPLC (Reversed-Phase) | C18 or Fluorinated C8 | Acetonitrile/Water, Methanol/Water | Polarity and Hydrophobicity | High, for separating from more polar or less polar impurities. chromatographyonline.com |

| HPLC (Fluorinated Phase) | Fluorocarbon-bonded silica | Hydrocarbon solvents (e.g., hexane, isopropanol) | Fluorophilicity | High, leverages the unique interactions of the fluorine atoms for selective separation. nih.gov |

Crystallization

Crystallization is a fundamental technique for purifying solid compounds. uct.ac.za While this compound is likely a liquid, it may be possible to convert it to a solid derivative for purification, or this method could be applied to solid starting materials or byproducts. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound. The choice of solvent is critical; the desired compound should have high solubility in the hot solvent and low solubility in the cold solvent, while the impurities should remain soluble at all temperatures. ijddr.in In some cases, for organophosphorus compounds, the addition of an acid scavenger to the synthesis mixture before crystallization can prevent acid-induced decomposition and improve the stability and recovery of the final product. google.com

Solvent Extraction

Liquid-liquid extraction is a useful method for the initial cleanup of a reaction mixture, separating the desired product from impurities based on their differential solubilities in two immiscible liquid phases. wikipedia.org For this compound, this could involve extracting the compound from an aqueous phase into an organic solvent. The choice of solvent is crucial and depends on the distribution coefficient of the compound between the two phases. mdpi.com Organophosphorus compounds are often extracted from aqueous solutions using organic solvents like dichloromethane (B109758) or chlorobenzene. nih.govnih.gov Ultrasound-assisted emulsification-microextraction is a modern variation that enhances extraction efficiency while minimizing solvent consumption. nih.gov

Table 2: Comparison of Purification Techniques for this compound

| Method | Advantages | Disadvantages | Key Experimental Parameters |

| Vacuum Distillation | Scalable, cost-effective for large quantities. orgsyn.org | Requires thermal stability of the compound. | Pressure, temperature, reflux ratio. orgsyn.org |

| Gas Chromatography | High resolution, excellent for volatile compounds. nih.gov | Limited to small sample sizes for preparative scale. | Column type, temperature program, carrier gas flow rate. nih.gov |

| Liquid Chromatography | High versatility, applicable to a wide range of polarities. nih.gov | Can be solvent-intensive and costly for large-scale purification. | Stationary phase, mobile phase composition, flow rate, detection method. chromatographyonline.com |

| Crystallization | Can yield very high purity products. uct.ac.za | Only applicable to solid compounds or derivatives. | Solvent choice, cooling rate, temperature. ijddr.in |

| Solvent Extraction | Simple, rapid, good for initial cleanup. wikipedia.org | Lower resolution than chromatography. | Solvent system, pH of aqueous phase, phase ratio. mdpi.com |

Reactivity Profiles of the Phosphorus-Fluorine Bonds

The P-F bonds in this compound are the primary sites of reactivity, susceptible to attack by various reagents. The high electronegativity of fluorine creates a significant partial positive charge on the phosphorus atom, making it an electrophilic center.

The phosphorus atom in this compound is electrophilic and readily undergoes nucleophilic substitution. This reactivity is central to the synthesis of various organophosphorus derivatives. The P-F bond is known to be readily broken by nucleophilic agents. wikipedia.org The reactions typically proceed through an addition-elimination mechanism, where the nucleophile attacks the phosphorus atom, forming a transient pentacoordinate intermediate. nih.gov Subsequent elimination of a fluoride ion, a relatively poor leaving group, yields the substituted product. nih.gov

The rate and outcome of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the reaction of phosphonic difluorides with alcohols, a process known as alcoholysis, is a common method for producing phosphonic esters. wikipedia.org Similarly, reactions with amines yield phosphonamidates. The reactivity of P-F bonds surpasses that of P-Cl bonds in similar compounds in terms of reaction rate and performance. chemrxiv.org Lewis amine bases can significantly enhance the rate of these transformations. chemrxiv.org

Recent advancements in "click chemistry" have highlighted the utility of phosphorus(V)-fluoride exchange (PFEx) reactions. chemrxiv.org This methodology allows for the efficient and selective formation of stable P-O and P-N bonds by reacting P(V)-F compounds with nucleophiles like alcohols and amines. chemrxiv.org The choice of catalyst can even allow for selective, serial exchange reactions when multiple P-F bonds are present. chemrxiv.org

| Nucleophile | Product Type | Reaction Conditions | Significance |

| Alcohols (ROH) | Phosphonic Esters | Often requires a base or catalyst | Synthesis of functionalized organophosphorus compounds |

| Amines (RNH2, R2NH) | Phosphonamidates | Can be catalyzed by Lewis bases | Creation of P-N bonds for various applications |

| Water (H2O) | Phosphonic Acid | Hydrolysis, can be controlled | Leads to the formation of the corresponding phosphonic acid |

| Amide Enolates | 2-Arylated Lactams | Proceeds under relatively mild conditions | Forms C-P bonds, expanding synthetic utility rsc.org |

This table provides a generalized overview of nucleophilic substitution reactions at the phosphorus center of phosphonic difluorides.

C₈H₁₇P(O)F₂ + 2 H₂O → C₈H₁₇P(O)(OH)₂ + 2 HF

This reaction is analogous to the hydrolysis of other phosphoryl halides. wikipedia.org The breaking of the P-F bond by water is a key degradation pathway. wikipedia.org The rate of hydrolysis can be influenced by pH, with decomposition occurring rapidly at high pH to form non-toxic phosphonic acid derivatives. wikipedia.org For similar compounds like methylphosphonic difluoride, the addition of water is the method used for its destruction. army.mil

Controlled hydrolysis is crucial for the synthesis of specific derivatives. By carefully managing the stoichiometry of water and the reaction conditions, it is possible to isolate the intermediate phosphonofluoridic acid. This intermediate can then be used in subsequent reactions to introduce different functional groups.

Disproportionation is a type of redox reaction where a species is simultaneously oxidized and reduced. youtube.com In the context of phosphonic difluorides, disproportionation can occur, particularly during synthesis or purification processes like distillation. wikipedia.org For instance, in the synthesis of the nerve agent Sarin from methylphosphonyl difluoride, a disproportionation reaction can lead to the formation of diisopropyl methylphosphonate (B1257008) as a byproduct. wikipedia.org This occurs when a second molecule of the alcohol reactant attacks the newly formed product. wikipedia.org

While specific studies on the disproportionation of this compound are not prevalent, the general principle for related compounds suggests that under certain conditions, such as elevated temperatures or in the presence of specific reagents, a redistribution of substituents on the phosphorus atom could occur. This could lead to the formation of octylphosphonic acid and other phosphorus species with different oxidation states or ligand arrangements.

Reactions and Transformations of the Octyl Chain

The octyl group of this compound is a saturated alkyl chain, which is generally less reactive than the P-F bonds. However, it can undergo transformations typical of alkanes, although these often require harsh conditions that might also affect the phosphonic difluoride moiety.

Direct functionalization of the octyl chain in the presence of the highly reactive phosphonic difluoride group is challenging. Reactions such as free-radical halogenation could potentially introduce functional groups onto the alkyl chain, but these reactions often lack selectivity and may lead to a mixture of products.

A more common approach is to first synthesize a functionalized phosphonic acid or its derivative and then convert it to the corresponding difluoride. For example, starting with an octenol or a bromo-octane allows for the introduction of a hydroxyl or other functional group at a specific position on the alkyl chain before the phosphorus moiety is introduced and subsequently fluorinated.

Derivatization Strategies to Functionalize this compound

Derivatization of this compound primarily involves the nucleophilic substitution reactions at the phosphorus center, as discussed in section 3.1.1. These strategies are employed to modify the properties of the molecule, for instance, to improve its solubility, or to attach it to other molecules or surfaces.

Various derivatization methods are available for analytical purposes, such as improving ionization efficiency in mass spectrometry. nih.gov While many of these are applied to larger biomolecules, the principles can be adapted for smaller molecules like this compound. For example, reacting this compound with a labeling reagent containing a nucleophilic group (e.g., an alcohol or amine) would covalently attach the label to the phosphorus atom.

Comprehensive Mechanistic Investigations of this compound Reactions

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal for elucidating the intrinsic properties of the this compound molecule. These methods allow for a detailed examination of its structure and electron distribution, which are fundamental to its chemical behavior.

Stable Conformers: Theoretical studies on similar long-chain molecules, like octylphosphonic acid, show that the all-trans (anti-periplanar) arrangement of the carbon backbone is the most energetically favorable conformation in the gas phase or in well-ordered assemblies. This linear, zig-zag structure minimizes steric hindrance.

Influence of Environment: However, the presence of gauche defects (rotations around C-C bonds) can occur. In self-assembled monolayers (SAMs), the balance between chain-to-chain van der Waals interactions and the interactions of the headgroup with the substrate determines the final conformational state. nih.gov Molecular simulations show that while straight, all-trans configurations are common, tilted packings can also occur to maximize surface coverage and intermolecular forces. nih.gov The specific conformation of the octyl chain directly influences the thickness, density, and dielectric properties of the resulting monolayer.

Electronic structure calculations are critical for predicting the chemical reactivity and thermal stability of this compound.

Reactive Sites: The phosphorus atom in the phosphonic difluoride headgroup is highly electron-deficient. This is due to the strong electron-withdrawing effects of the two fluorine atoms and the oxygen atom. This makes the phosphorus center a prime electrophilic site, susceptible to attack by nucleophiles. The P-F bonds are highly polarized and are the expected sites of reaction, for instance, during hydrolysis or covalent attachment to a hydroxylated surface.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's chemical reactivity. The LUMO is likely localized around the antibonding orbitals of the P-F bonds, indicating that these are the sites for accepting electrons during a chemical reaction. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Bond Strength: Theoretical calculations can quantify the bond dissociation energies. The C-P bond is known to be very stable, while the P-F bonds are the most reactive part of the headgroup, facilitating its attachment to oxide surfaces.

Molecular Dynamics Simulations for Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations serve as a "computational microscope," providing a dynamic view of how numerous this compound molecules interact with each other and with surfaces over time. fau.denih.gov These simulations are essential for understanding the formation of self-assembled monolayers (SAMs), which is a primary application of this class of molecules. rsc.orgresearchgate.net

MD studies on analogous phosphonic acid systems reveal a detailed picture of the self-assembly process. rsc.orgresearchgate.net The process typically involves:

Initial Adsorption: Individual molecules from a solution or vapor phase arrive at the substrate surface. researchgate.net

Surface Diffusion: The molecules move across the surface, forming transient clusters. researchgate.net

Nucleation and Growth: Ordered domains begin to form and grow as more molecules attach and arrange themselves to maximize favorable interactions. rsc.org The van der Waals interactions between the octyl chains are a major driving force for the ordering of the monolayer. researchgate.net

Simulations show that the final structure of the SAM depends on factors like the solvent used, the temperature, and the nature of the substrate surface. rsc.org For example, simulations on alumina (B75360) surfaces demonstrate how different packing motifs can arise, influencing the final density and order of the monolayer. rsc.orgmaterials-science.info This knowledge is crucial for creating well-defined, functional surfaces.

Density Functional Theory (DFT) Applications in Mechanistic Studies and Spectroscopic Predictions

Density Functional Theory (DFT) is a versatile and powerful computational method that balances accuracy with computational feasibility, making it a workhorse for studying molecules like this compound. chemmethod.comnih.gov

Mechanistic Studies: DFT calculations can map out the entire energy landscape of a chemical reaction, identifying transition states and intermediate structures. For phosphonic acids and their derivatives, DFT has been used to elucidate the mechanism of their binding to metal oxide surfaces like TiO₂ and Al₂O₃. researchgate.netresearchgate.net These studies show that the molecules can bind in different modes (monodentate, bidentate, or tridentate), where one, two, or three of the headgroup's oxygen/fluorine atoms coordinate to the surface. researchgate.netnih.gov The specific binding motif depends on factors like surface coverage and hydration. researchgate.netnih.gov

Spectroscopic Predictions: A key application of DFT is the prediction of spectroscopic data, which can be directly compared with experimental results to validate both the computational model and the experimental interpretation. chemmethod.comresearchgate.net For instance, DFT can accurately calculate the vibrational frequencies that are measured in Infrared (IR) and Raman spectroscopy. researchgate.net This allows for precise assignment of spectral peaks to specific molecular motions, such as the characteristic stretching vibrations of the P=O and P-F bonds. mdpi.com

Below is an interactive table summarizing typical DFT-predicted vibrational frequencies for key functional groups in a molecule like perfluorodecylphosphonic acid (PFDPA), which shares the phosphonic acid headgroup and provides a reference for the vibrations expected in this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| P=O | Stretching | ~1212 |

| P-O | Stretching | 1000 - 1100 |

| C-F | Stretching | 1100 - 1300 |

| C-H | Stretching | 2850 - 2960 |

Data based on findings for related phosphonic acid molecules. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for Octylphosphonic Difluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P, ¹⁹F NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organophosphorus compounds like octylphosphonic difluoride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), phosphorus (³¹P), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: This technique is used to identify the hydrogen atoms in the octyl chain. The chemical shifts and coupling patterns of the proton signals confirm the structure of the alkyl group and can reveal the presence of any impurities containing C-H bonds.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is crucial for characterizing this compound. It provides a distinct signal for the phosphorus atom, and its chemical shift is highly sensitive to the nature of the substituents attached to it. The presence of two fluorine atoms directly bonded to the phosphorus results in a characteristic splitting pattern (a triplet) due to P-F coupling, which is a key indicator of the difluoride structure.

¹⁹F NMR: This is another essential NMR technique for this compound, directly probing the fluorine nuclei. The spectrum will show a doublet due to the coupling with the single phosphorus atom, confirming the P-F bonds. The chemical shift of the fluorine signal provides further evidence of the chemical environment.

The integration of signal intensities in these NMR spectra allows for the quantitative determination of the compound's purity.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar bonds. In this compound, characteristic absorption bands would be expected for the P-F and P=O bonds. The C-H stretching and bending vibrations of the octyl chain are also readily observed. The absence or presence of certain bands can indicate the completeness of a reaction or the presence of impurities.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide additional information about the phosphonic difluoride group and the hydrocarbon backbone. The combination of IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule. nih.gov

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| C-H (stretch) | 2850-3000 |

| C-H (bend) | 1350-1470 |

| P=O (stretch) | 1250-1350 |

| P-F (stretch) | 800-1000 |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical State Analysis

When this compound is used to form self-assembled monolayers (SAMs) on surfaces, X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) become critical for analyzing the surface chemical state. mdpi.com These techniques are highly surface-sensitive, providing elemental and chemical state information from the top few nanometers of a material. researchgate.netrockymountainlabs.com

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS bombards the surface with X-rays, causing the emission of core-level electrons. mdpi.combritannica.com The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. mdpi.comrockymountainlabs.com For an this compound monolayer, XPS can confirm the presence of phosphorus, fluorine, oxygen, and carbon on the surface. mdpi.comsurfacesciencewestern.com High-resolution scans of the P 2p, F 1s, O 1s, and C 1s regions can provide information about the chemical bonding, for instance, confirming the formation of bonds between the phosphonic acid headgroup and the substrate. researchgate.net

Auger Electron Spectroscopy (AES): AES involves bombarding the surface with an electron beam, which also leads to the emission of electrons (Auger electrons) with element-specific kinetic energies. mdpi.combritannica.com AES offers higher spatial resolution than XPS and is particularly useful for elemental mapping of the surface, ensuring the uniformity of the monolayer. mdpi.combritannica.com

| Technique | Information Obtained | Probe Particle | Emitted Particle |

| XPS | Elemental composition, chemical state | X-rays | Photoelectrons |

| AES | Elemental composition, spatial distribution | Electrons | Auger electrons |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation and Bonding Studies

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for studying the molecular orientation and bonding of molecules adsorbed on surfaces. stanford.eduibm.comrsc.org It is particularly valuable for characterizing the structure of this compound self-assembled monolayers.

NEXAFS involves tuning the energy of synchrotron-based X-rays to excite core-level electrons (e.g., from carbon, oxygen, or fluorine) to unoccupied molecular orbitals. stanford.edumdpi.com The absorption intensity depends on the orientation of the molecular orbitals with respect to the electric field vector of the polarized X-rays. By varying the angle of the incident X-rays, the orientation of the octyl chains in the monolayer can be determined. aps.org This provides crucial information on the packing and ordering of the SAM.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity Determination

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are indispensable tools for determining the molecular weight and assessing the purity of volatile compounds like this compound.

Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions. For this compound, MS can confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating findings from NMR.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.gov This technique is highly effective for separating this compound from any volatile impurities. researchgate.net The retention time from the GC provides a measure of the compound's volatility, while the mass spectrum of each eluting peak allows for its identification. researchgate.netsepscience.comresearchgate.net This makes GC-MS a powerful method for purity analysis. researchgate.netchromatographyonline.com

Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Quality Assessment

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize the surface topography of materials at the nanoscale. jeremyjordan.me For this compound self-assembled monolayers, AFM is essential for assessing the quality and uniformity of the film. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Surface Grafting Confirmation

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. While this compound is a liquid at room temperature, its crystalline structure at low temperatures could be investigated using XRD. More commonly, XRD is used to study the structure of the substrates onto which the this compound monolayers are grafted.

For self-assembled monolayers, techniques like grazing incidence X-ray diffraction (GIXRD) can be employed to study the lateral packing and ordering of the molecules within the monolayer. This provides information on the two-dimensional crystalline structure of the SAM, complementing the orientational information obtained from NEXAFS. XRD can also be used to confirm the grafting of the phosphonic acid to certain crystalline substrates by observing changes in the substrate's diffraction pattern.

Future Research Directions and Emerging Paradigms in Octylphosphonic Difluoride Chemistry

Exploration of Sustainable and Green Synthetic Routes

The future of organophosphorus chemistry is intrinsically linked to the development of sustainable and environmentally benign synthetic methodologies. rsc.org Traditionally, the synthesis of organophosphorus compounds relies on precursors and processes that are energy-intensive and can generate hazardous byproducts. rsc.org A significant future direction for Octylphosphonic Difluoride chemistry is the move away from conventional methods toward greener alternatives.

Research is anticipated to focus on several key areas:

Atom Economy and Reduced Waste: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. This includes exploring catalytic systems for the construction of carbon-phosphorus bonds. rsc.org

Enzymatic Synthesis: Leveraging enzymes for the synthesis and modification of organophosphate compounds offers a sustainable path with reduced toxic waste. nih.gov While currently focused on bioremediation, the principles could be adapted for the controlled synthesis of specific phosphonates.

Alternative Reaction Media: Investigating the use of greener solvents or solvent-free conditions. The use of fluoride (B91410) media, for example, has been shown to be effective in the synthesis of other complex materials like zeolites and could be explored for the production of fluorinated phosphorus compounds. rsc.org

Renewable Feedstocks: A long-term goal is to move away from the reliance on finite phosphate (B84403) rock resources, which is the ultimate source for most phosphorus compounds. rsc.org

Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding and controlling the synthesis of this compound and its subsequent reactions, such as the formation of self-assembled monolayers from precursors, necessitates the use of advanced real-time monitoring techniques. The ability to observe reaction kinetics, intermediate species, and structural evolution at the molecular level is crucial for process optimization and quality control.

Future research will likely see the expanded use and refinement of several powerful in-situ characterization methods:

Vibrational Spectroscopy: Techniques like in-situ Sum Frequency Generation (SFG) spectroscopy are invaluable for probing the order and orientation of molecules at interfaces, such as during the self-assembly of phosphonate (B1237965) layers on oxide surfaces. acs.orgnih.gov

X-ray Based Techniques: Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy allows for the detailed study of molecular order and chain tilt angles in phosphonate SAMs under various conditions. acs.orgnih.govnih.gov X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical integrity and binding of the phosphonate headgroups to the substrate. nih.govacs.org

Microfluidic Reactors: Combining microfluidics with techniques like Surface-Enhanced Raman Spectroscopy (SERS) enables the monitoring of organophosphate reactions in extremely small volumes (nanoliters), offering high sensitivity and rapid analysis. nih.gov This could be adapted to study the conversion of this compound to other functional species on a micro-scale.

Integration of this compound into Complex Multifunctional Systems

A major driver for research into phosphonic acid derivatives is their ability to form robust, well-defined self-assembled monolayers on a wide variety of metal oxide surfaces, including silicon oxide, titanium oxide, and indium tin oxide. nih.govnih.govacs.org These SAMs act as a molecular-level bridge, allowing for the integration of organic components with inorganic substrates to create complex, functional systems. While the final functional layer is typically the phosphonic acid, the difluoride serves as a potential precursor for its formation.

Emerging applications and research directions include:

Advanced Electronics: Phosphonate-based SAMs are being engineered as interfacial layers in organic electronics. They are used as hole-transport layers in perovskite solar cells, where they are crucial for improving efficiency and stability. arxiv.org They can also serve as charge-blocking layers in hybrid dielectric films to prevent current leakage. sigmaaldrich.com

Biomedical Devices and Biointerfaces: The ability to functionalize surfaces like titanium with phosphonates is critical for biomedical implants. acs.org These layers can improve biocompatibility and provide a platform for patterning proteins and other biomolecules, which can encourage osseointegration and prevent bacterial colonization. acs.orgresearchgate.netresearchgate.net

Sensors: The well-organized nature of phosphonic acid SAMs makes them ideal for use in electrical and biological sensors, where reproducibility and molecular organization are critical for reliable performance. acs.orgnih.gov

Rational Design and Tailoring of Interfacial Properties for Next-Generation Technologies

The ability to precisely control the properties of an interface at the molecular level is a cornerstone of modern materials science. For systems based on this compound derivatives, this involves the rational design of the molecule to achieve specific surface characteristics. The properties of the resulting self-assembled monolayer are not static; they can be tuned by modifying the molecular structure.

Key strategies for tailoring interfacial properties include:

Alkyl Chain Length: The length of the octyl chain is a critical parameter. Studies on various alkanephosphonic acids show that longer chains generally result in more highly ordered SAMs with smaller molecular tilt angles. nih.gov

Terminal Group Functionalization: The end group of the alkyl chain can be modified to impart specific functionality (e.g., hydrophobicity, reactivity).

Fluorination: Introducing fluorine atoms into the alkyl chain can significantly alter the SAM's properties. Fluorination of octylphosphonic acid has been shown to result in a more upright molecular orientation, which is attributed to increased steric bulk and intermolecular forces. researchgate.net This can be used to tune the surface energy and work function of the substrate. researchgate.net

Headgroup Chemistry: The interaction between the phosphonate headgroup and the substrate is fundamental. The chemical interactions, such as the formation of coordination bonds, can be a predominant factor in determining the performance of a device, sometimes overriding expectations based on energy level alignment alone. nih.gov

The following table summarizes how molecular modifications can influence interfacial properties, based on research on related phosphonic acids.

| Modification | Effect on SAM | Resulting Interfacial Property | Application Context |

| Increasing Alkyl Chain Length | Leads to more ordered, densely packed monolayers with smaller tilt angles. nih.gov | Enhanced barrier properties, improved dielectric strength. | Corrosion protection, electronics. sigmaaldrich.comresearchgate.net |

| Fluorination of Alkyl Chain | Results in a more upright molecular orientation; alters surface dipole. researchgate.net | Lower surface energy (hydrophobicity), tunable work function. | Non-wetting surfaces, organic electronics. researchgate.net |

| Varying Headgroup Binding | Can form monodentate, bidentate, or tridentate bonds with the oxide surface. mdpi.com | Affects monolayer stability, packing density, and charge transfer. nih.gov | Solar cells, sensors. acs.orgarxiv.org |

This table is generated based on findings for various phosphonic acids, which serve as a model for the potential behavior of this compound derivatives.

Synergistic Application of Computational and Experimental Methodologies for Accelerated Discovery

The complexity of interfacial phenomena necessitates a close integration of computational modeling and experimental validation. This synergistic approach is essential for accelerating the design and discovery of new materials and systems based on this compound.

Future progress will be heavily reliant on this combined strategy:

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can predict the molecular orientations of SAMs on different substrates and the effects of modifications like fluorination. researchgate.net Molecular Dynamics (MD) simulations are used to understand the dynamic behavior of these molecules within a larger system, such as their interaction with a lipid bilayer in biological contexts. nih.govnih.gov

Elucidating Mechanisms: Simulations provide insights into binding modes and the specific molecular interactions that govern self-assembly and function. For instance, computational studies have been crucial in identifying the critical role of specific amino acid residues in binding polyprenol phosphates to enzymes, a finding validated by experimental mutagenesis. nih.govnih.gov

High-Throughput Screening: Computational screening can rapidly evaluate large libraries of potential molecules, identifying promising candidates for synthesis and experimental testing. This accelerates the process of optimizing molecular structures for specific applications.

By combining the predictive power of computational chemistry with the concrete evidence from advanced experimental techniques, researchers can more efficiently navigate the vast chemical space to design and implement next-generation technologies based on tailored organophosphorus interfaces.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for octylphosphonic difluoride, and how can purity be validated?

- Methodological Answer: Synthesis typically involves nucleophilic substitution between octylphosphonic acid precursors and fluorinating agents like DAST (diethylaminosulfur trifluoride). Purification via fractional distillation or column chromatography is recommended. Validate purity using NMR and NMR to confirm fluorine incorporation and phosphonate structure, respectively. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies P-F stretching vibrations (~800–900 cm). X-ray photoelectron spectroscopy (XPS) confirms fluorine binding energy (∼686–689 eV for P-F bonds). Stability under varying pH and temperature can be assessed via thermogravimetric analysis (TGA) and dynamic light scattering (DLS) in solvent matrices .

Q. How does the reactivity of this compound compare to non-fluorinated analogs (e.g., octylphosphonic acid)?

- Methodological Answer: Fluorination enhances electrophilicity at the phosphorus center, increasing reactivity in nucleophilic substitutions (e.g., hydrolysis). Comparative kinetic studies using stopped-flow spectrometry under controlled pH and solvent polarity (e.g., water/dioxane mixtures) can quantify rate differences. Monitor intermediates via NMR .

Advanced Research Questions

Q. What computational methods elucidate the adsorption mechanisms of this compound on metal surfaces?

- Methodological Answer: Density functional theory (DFT) simulations model adsorption energetics and orientation on metals like aluminum or copper. Pair with experimental validation via electrochemical impedance spectroscopy (EIS) and atomic force microscopy (AFM) to correlate theoretical binding modes with corrosion inhibition efficiency. Synchrotron-based X-ray reflectivity can resolve monolayer organization .

Q. How can contradictions in reported hydrolysis rates of this compound be resolved?

- Methodological Answer: Discrepancies often arise from solvent effects or trace water in reagents. Standardize hydrolysis studies using anhydrous solvents (e.g., THF) with controlled humidity chambers. Apply multivariate regression to isolate variables (e.g., temperature, ionic strength). Cross-validate results with isotopic labeling (-HO) to track reaction pathways .

Q. What strategies improve the selectivity of this compound in organocatalytic applications?

- Methodological Answer: Modify the alkyl chain length (e.g., decyl vs. octyl) to sterically tune substrate access. Screen co-catalysts (e.g., boronic acids) via high-throughput robotic platforms. Use enantioselective HPLC to quantify stereochemical outcomes and correlate with DFT-predicted transition states .

Q. How do aggregation-induced emission (AIE) properties of this compound derivatives enhance sensing applications?

- Methodological Answer: Incorporate AIE-active fluorophores (e.g., tetraphenylethylene) into the phosphonate backbone. Study solvatochromism in binary solvent systems (e.g., water/THF) using fluorescence lifetime imaging microscopy (FLIM). Compare quantum yields in dispersed vs. aggregated states to optimize sensor design .

Methodological Considerations for Experimental Design

- Data Contradiction Analysis : Cross-reference solvent polarity indices and trace impurity profiles (e.g., via ICP-MS for metal catalysts) when replicating literature protocols .

- Toxicological Profiling : Follow ATSDR guidelines ( ) to extrapolate toxicity data from organophosphate analogs, using in vitro hepatocyte assays and Caenorhabditis elegans models for preliminary risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.